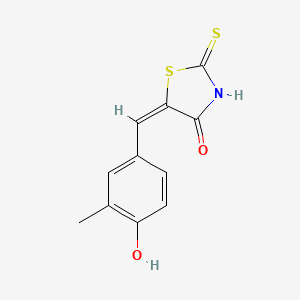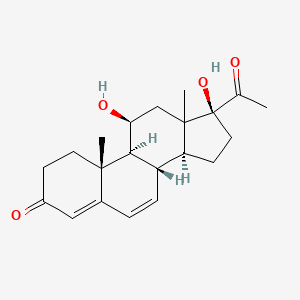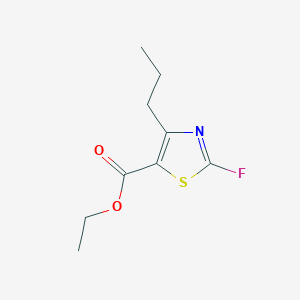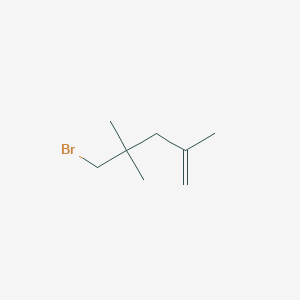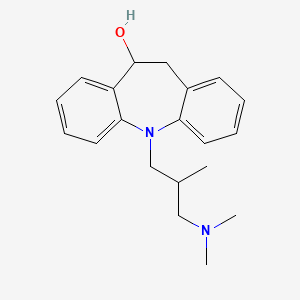
10-HydroxytrImipramine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-HydroxytrImipramine is a metabolite of trimipramine, a tricyclic antidepressant used primarily for the treatment of depression. This compound is known for its role in the metabolic pathway of trimipramine and has been studied for its pharmacological properties and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-HydroxytrImipramine typically involves the hydroxylation of trimipramine. This process can be achieved through various chemical reactions, including the use of oxidizing agents. The reaction conditions often require controlled temperatures and specific catalysts to ensure the selective hydroxylation at the desired position on the trimipramine molecule.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions: 10-HydroxytrImipramine undergoes various chemical reactions, including:
Oxidation: Conversion to 10-oxotrimipramine.
Reduction: Conversion back to trimipramine.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride.
Catalysts: Often metal-based catalysts like palladium or platinum.
Major Products:
10-Oxotrimipramine: Formed through oxidation.
Trimipramine: Formed through reduction.
Applications De Recherche Scientifique
10-HydroxytrImipramine has been extensively studied for its applications in various fields:
Chemistry: Used as a reference compound in analytical studies and for the development of new synthetic methodologies.
Biology: Studied for its interactions with biological molecules and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and its role in the pharmacokinetics of trimipramine.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of 10-HydroxytrImipramine involves its interaction with various molecular targets in the body. It is known to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, similar to its parent compound, trimipramine. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, contributing to its antidepressant effects . Additionally, this compound interacts with various receptors, including histamine and adrenergic receptors, which may contribute to its pharmacological profile .
Comparaison Avec Des Composés Similaires
Trimipramine: The parent compound, used as an antidepressant.
Desmethyltrimipramine: Another metabolite of trimipramine with similar pharmacological properties.
2-Hydroxytrimipramine: A hydroxylated metabolite with distinct chemical properties.
Uniqueness: 10-HydroxytrImipramine is unique due to its specific hydroxylation pattern, which imparts distinct pharmacological properties compared to other metabolites. Its ability to inhibit neurotransmitter reuptake and interact with various receptors makes it a compound of interest in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C20H26N2O |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
11-[3-(dimethylamino)-2-methylpropyl]-5,6-dihydrobenzo[b][1]benzazepin-5-ol |
InChI |
InChI=1S/C20H26N2O/c1-15(13-21(2)3)14-22-18-10-6-4-8-16(18)12-20(23)17-9-5-7-11-19(17)22/h4-11,15,20,23H,12-14H2,1-3H3 |
Clé InChI |
PBUTZRBWGXMKPS-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C2=CC=CC=C2CC(C3=CC=CC=C31)O)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B15288497.png)
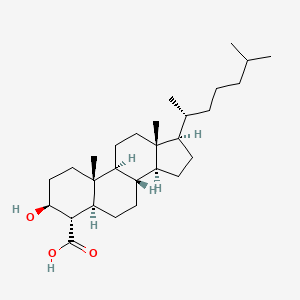

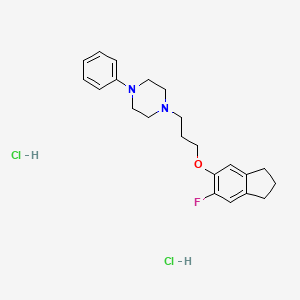
![[2-(2-Methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B15288512.png)
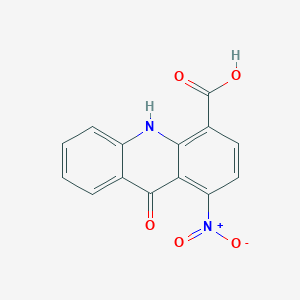
![1H-Benzimidazolium, 1,2-dimethyl-3-[(4-sulfophenyl)methyl]-5-(trifluoromethyl)-, inner salt](/img/structure/B15288537.png)
